molecular formula C21H17ClO3 B14863179 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone

Cat. No.: B14863179
M. Wt: 352.8 g/mol
InChI Key: REMOFJFBRNEICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is an organic compound known for its unique chemical structure and properties. This compound features a chlorobenzyloxy group attached to a hydroxyphenyl and phenylethanone backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone typically involves the Williamson ether synthesis. This method includes the reaction of 2,4-dihydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base to form the benzyloxy intermediate. This intermediate is then reacted with an appropriate acetophenone derivative under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorobenzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone

InChI

InChI=1S/C21H17ClO3/c22-17-8-6-16(7-9-17)14-25-18-10-11-19(21(24)13-18)20(23)12-15-4-2-1-3-5-15/h1-11,13,24H,12,14H2

InChI Key

REMOFJFBRNEICV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.